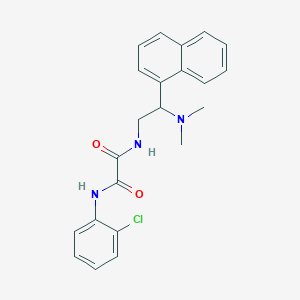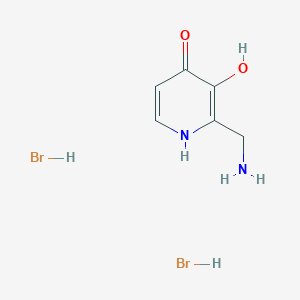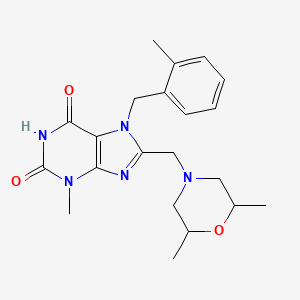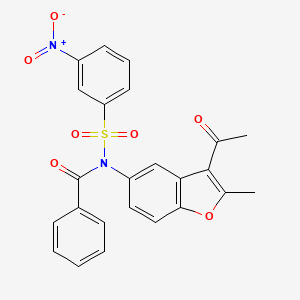
(R)-(2,4-Dimethylphenyl)(phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines like “®-(2,4-Dimethylphenyl)(phenyl)methanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms are replaced by substituents such as phenyl and alkyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like alkylation, acylation, and reduction . For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons, making amines basic .Chemical Reactions Analysis
Amines undergo various reactions, including reactions with nitrous acid, which can distinguish primary, secondary, and tertiary amines . They can also be alkylated or acylated .Physical And Chemical Properties Analysis
Amines have distinct physical and chemical properties. For instance, the boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Aplicaciones Científicas De Investigación
- The 2-phenethylamine motif is widely present in nature and plays a crucial role in endogenous catecholamines like dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for voluntary movement, stress response, and mood regulation .
- Researchers have explored open-chain, flexible alicyclic amine derivatives of 2-phenethylamine as potential therapeutic targets. These compounds have been investigated for their interactions with adrenoceptors, carbonyl anhydrase, dopamine receptors, and other relevant proteins .
- Additionally, the recreational use of alkaloids containing this moiety (commonly known as “designer drugs”) has raised interest in understanding their pharmacological effects .
- While specific studies on ®-(2,4-Dimethylphenyl)(phenyl)methanamine are limited, related 2-phenylbenzimidazoles have been synthesized and evaluated for their bioactivity against cancer cell lines. These compounds showed promise in inhibiting cancer growth .
- The phenylmethanamine scaffold can serve as a building block in organic synthesis. Researchers have used it to create more complex molecules, such as benzimidazoles and other heterocycles .
Medicinal Chemistry and Receptor Ligands
Anticancer Properties
Organic Synthesis and Chemical Transformations
Neurotransmitter Analogs and Drug Design
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(R)-(2,4-dimethylphenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNSGWLJZIJJDI-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)

![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)


![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)
![2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2712761.png)
